

Technical Guide: Physicochemical Characterization of 7-bromo-N-methylquinoxalin-2-amine

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Compound of Interest

Compound Name: 7-bromo-N-methylquinoxalin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-N-methylquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, antiviral, and antibacterial agents.[1][2] Many of these biological activities are attributed to their function as kinase inhibitors.[3][4][5] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. These parameters influence bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of **7-bromo-N-methylquinoxalin-2-amine**, offering a framework for its preclinical development. While specific experimental data for this compound is not publicly available, this document outlines standard protocols and expected considerations based on the broader class of quinoxaline derivatives.

Physicochemical Properties

A summary of predicted and known properties of **7-bromo-N-methylquinoxalin-2-amine** and related structures is presented below.

| Property | Value/Prediction | Source |
|------------------------------------|-------------------------------------------------|---------------------|
| Molecular Formula | C ₁₀ H ₉ BrN ₂ | PubChem |
| Molecular Weight | 237.10 g/mol | PubChem |
| Predicted XlogP | 3.2 | PubChemLite[6] |
| General Solubility of Quinoxalines | Generally soluble in water | Multiple Sources[1] |

Experimental Protocols for Solubility Determination

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

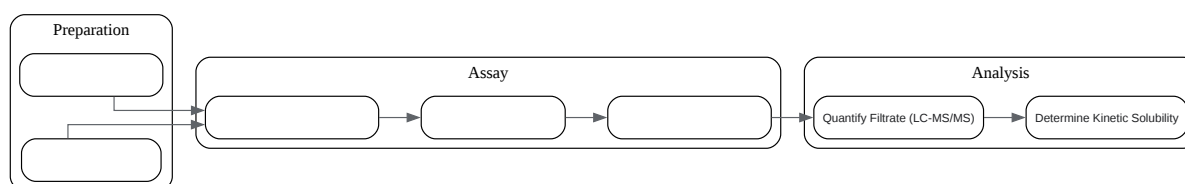
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This assay is crucial in early drug discovery for high-throughput screening.

Experimental Protocol:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **7-bromo-N-methylquinoxalin-2-amine** in 100% DMSO.
- Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., 1 µM to 200 µM).
- Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours. [7][8][9]
- Precipitate Removal: Filter the solutions to remove any precipitate.

- Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[7][8]
- Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.



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Caption: Workflow for Kinetic Solubility Assay.

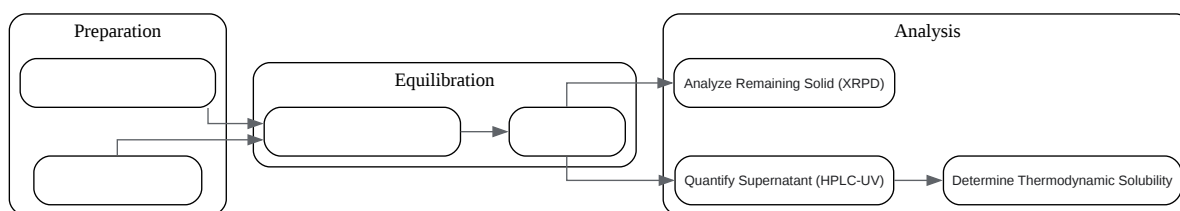
Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol:

- Sample Preparation: Add an excess amount of solid **7-bromo-N-methylquinoxalin-2-amine** to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
- Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

- **Quantification:** Determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.
- **Solid-State Analysis:** Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvation).



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Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocols for Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[6][12][13][14]

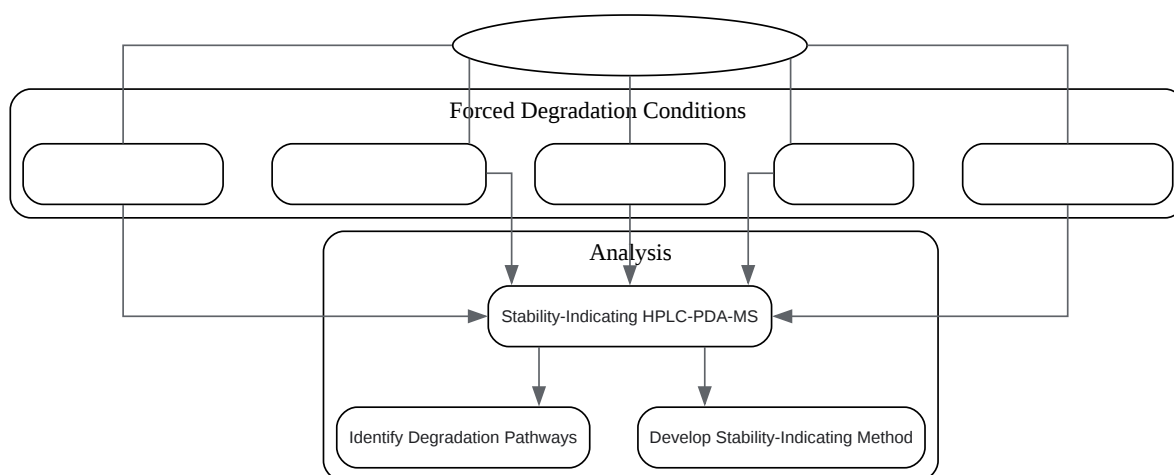
Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[15][16][17][18] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

- **Stress Conditions:** Expose solutions of **7-bromo-N-methylquinoxalin-2-amine** to a variety of stress conditions:
 - **Acidic Hydrolysis:** 0.1 M HCl at elevated temperature (e.g., 60°C).

- Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
- Oxidation: 3% H₂O₂ at room temperature.
- Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).
- Photostability: Expose the compound to light according to ICH Q1B guidelines.[\[12\]](#)[\[14\]](#)
- Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
- Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.[\[19\]](#)



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Caption: Logical Flow of Forced Degradation Studies.

ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) to determine the re-test period or shelf life.[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[20\]](#)

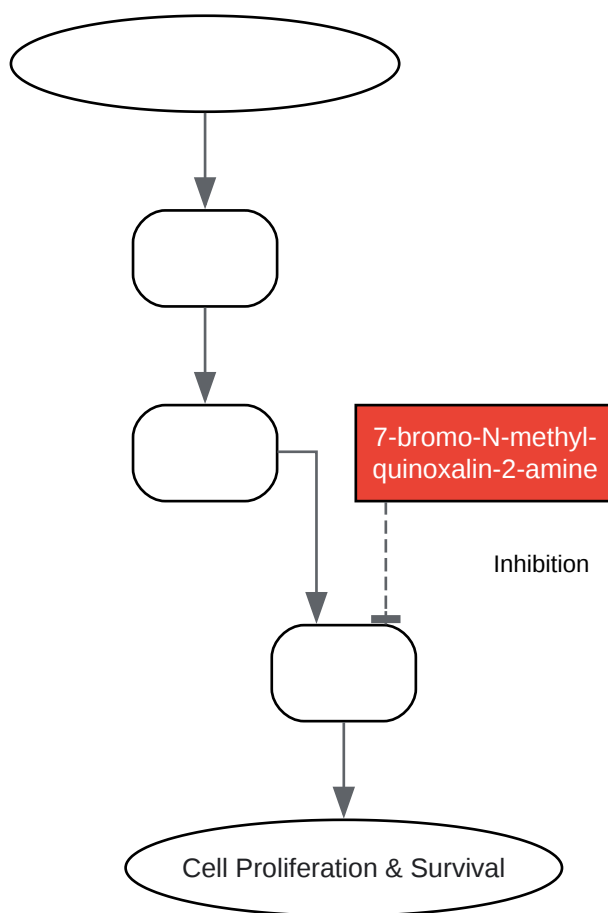
Experimental Protocol:

- Batch Selection: Use at least three primary batches of **7-bromo-N-methylquinoxalin-2-amine** for the study.
- Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[\[14\]](#)
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[\[14\]](#)
- Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
- Analytical Tests: At each time point, perform a suite of tests including:
 - Assay (potency)
 - Purity (degradation products)
 - Appearance
 - Moisture content
 - Solid-state properties (e.g., XRPD)

Potential Biological Signaling Pathways

Quinoxaline derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[21\]](#) Dysregulation of these pathways is a hallmark of cancer.

While the specific targets of **7-bromo-N-methylquinoxalin-2-amine** are yet to be determined, it is plausible that it could inhibit kinases within pathways such as the PI3K/mTOR or MAPK/ERK pathways, which are frequently implicated in oncology.[21][22]



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Caption: Hypothetical Inhibition of the PI3K/mTOR Pathway.

Conclusion

This technical guide outlines the essential experimental framework for characterizing the solubility and stability of **7-bromo-N-methylquinoxalin-2-amine**. Although specific data for this compound is lacking in the public domain, the protocols described herein are industry-standard methods that will generate the necessary data for its evaluation as a potential drug candidate. The known biological activities of the quinoxaline scaffold suggest that this compound warrants further investigation, and a thorough understanding of its physicochemical properties is the critical next step in its development journey.

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